![molecular formula C13H21BrO2 B2536957 Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate CAS No. 122699-69-8](/img/structure/B2536957.png)
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate, also known as tert-butyl bromomethylbicycloheptane carboxylate, is a chemical compound that is widely used in scientific research. This compound is synthesized through a multistep process and has been found to have a variety of applications in the field of chemistry and biology.
Mechanism of Action
The mechanism of action of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is not fully understood. However, it is believed that this compound works by modifying the structure and function of various biological molecules, particularly enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can have a variety of downstream effects on cellular processes. Additionally, this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate in lab experiments is its versatility. This compound can be used in a variety of different applications, making it a valuable tool for researchers in a variety of fields. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in certain settings.
Future Directions
There are many potential future directions for research involving Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate. One area of interest is in the development of new pharmaceutical compounds that are based on the structure of this compound. Additionally, researchers may continue to explore the various biochemical and physiological effects of this compound in order to better understand its potential therapeutic applications. Finally, there may be opportunities to develop new synthetic methods for producing this compound 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate and related compounds, which could further expand the range of applications for this valuable chemical.
Synthesis Methods
The synthesis of Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate involves a multistep process that begins with the reaction of this compound 2-cyclopropylacetoacetate with sodium hydride. This reaction is followed by the addition of bromine to the resulting compound, which is then treated with sodium methoxide to yield the final product.
Scientific Research Applications
Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has been found to have a variety of applications in scientific research. One of the most common uses of this compound is in the synthesis of other chemical compounds, particularly those that have potential pharmaceutical applications. Additionally, this compound has been used in the development of new materials and in the study of various biological processes.
properties
IUPAC Name |
tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGYTPMCPUCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC(C1)(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2536875.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-phenylacetamide](/img/structure/B2536876.png)
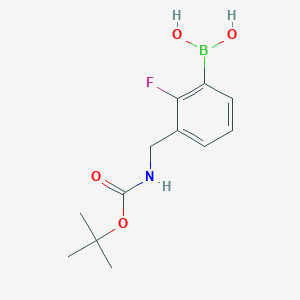
![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)
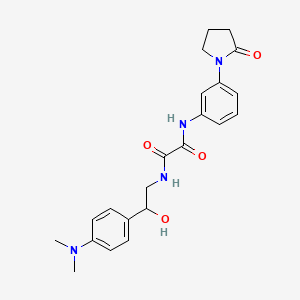
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)
![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)
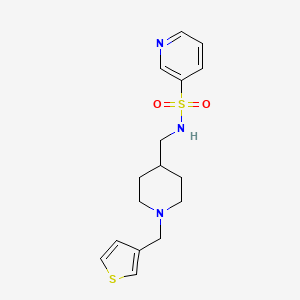
![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)

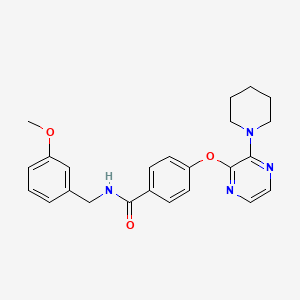
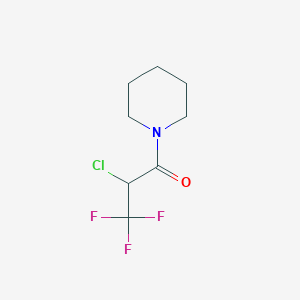
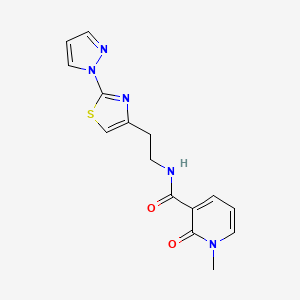
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)